molecular formula C14H13NO4 B1629386 6-(2,4-Dimethoxyphenyl)picolinic acid CAS No. 887982-90-3

6-(2,4-Dimethoxyphenyl)picolinic acid

Cat. No.: B1629386
CAS No.: 887982-90-3
M. Wt: 259.26 g/mol
InChI Key: CVLTYMXAZYGLGT-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxyphenyl)picolinic acid is an organic compound with the molecular formula C14H13NO4 It is a derivative of picolinic acid, where the picolinic acid core is substituted with a 2,4-dimethoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethoxyphenyl)picolinic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a catalyst such as UiO-66 (Zr)-N(CH2PO3H2)2, which facilitates the reaction at ambient temperature . The reaction conditions often involve the use of solvents like ethanol and the application of heat to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethoxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents on the phenyl ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to inhibition of their activity. This mechanism is particularly relevant in the context of antiviral and anticancer research, where disrupting protein function can inhibit the proliferation of harmful cells .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: The parent compound, which lacks the 2,4-dimethoxyphenyl group.

    Nicotinic acid: An isomer with the carboxyl group at the 3-position.

    Isonicotinic acid: An isomer with the carboxyl group at the 4-position.

Uniqueness

6-(2,4-Dimethoxyphenyl)picolinic acid is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This substitution enhances its ability to interact with specific molecular targets and increases its potential for use in various applications compared to its parent compound and isomers .

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-9-6-7-10(13(8-9)19-2)11-4-3-5-12(15-11)14(16)17/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLTYMXAZYGLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647068
Record name 6-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887982-90-3
Record name 6-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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